molecular formula C29H29N3O5 B2999660 N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894562-47-1

N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2999660
CAS RN: 894562-47-1
M. Wt: 499.567
InChI Key: HCDNKLXAWIFIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives have significant importance in medicinal chemistry due to their diverse biological activities. They are known for their anti-cancer , antioxidant , anti-inflammatory , and antimalarial properties. Recently, they have also been explored for anti-COVID-19 applications .

Materials Science

In materials science, quinoline derivatives are utilized for their unique chemical properties that can be tailored for specific functions through the introduction of functional groups and substitution patterns .

Synthetic Organic Chemistry

Quinolines are valuable in synthetic organic chemistry for constructing complex molecular architectures. They serve as key intermediates in the synthesis of various organic compounds .

Industrial Chemistry

Their versatility extends to industrial chemistry applications, where there is a growing demand for greener and more sustainable chemical processes .

Photovoltaics

Quinoline derivatives, particularly metal complexes, have gained popularity in third-generation photovoltaic applications due to their ability to enhance the efficiency of photovoltaic cells .

Drug Discovery

Quinoline compounds interact with a variety of biological targets such as proteins, receptors, and enzymes. This interaction profile makes them promising candidates for novel medication development to address current world health problems .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-18-10-19(2)12-23(11-18)31-28(33)17-32-25-15-27-26(36-8-9-37-27)14-20(25)13-21(29(32)34)16-30-22-4-6-24(35-3)7-5-22/h4-7,10-15,30H,8-9,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDNKLXAWIFIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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